An In-depth Technical Guide to Fmoc-D-beta-homoglutamic acid(OtBu)
An In-depth Technical Guide to Fmoc-D-beta-homoglutamic acid(OtBu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-D-beta-homoglutamic acid(OtBu), a specialized amino acid derivative crucial in modern peptide chemistry and the development of novel therapeutics. We will delve into its core chemical and physical properties, explore the rationale behind its synthesis, and discuss its applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
Fmoc-D-beta-homoglutamic acid(OtBu), registered under CAS number 1421258-67-4 , is a non-natural amino acid building block designed for solid-phase peptide synthesis (SPPS).[1][2] Its structure incorporates key features that grant it unique advantages in the synthesis of complex and therapeutically relevant peptides.
The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group, a cornerstone of modern SPPS.[3] This allows for the selective deprotection of the amine functionality under mild basic conditions, preserving acid-sensitive protecting groups on the peptide side chains.[] The tert-butyl (OtBu) ester, on the other hand, protects the side-chain carboxyl group, preventing unwanted side reactions during peptide elongation.[3] The D-configuration of the beta-homoglutamic acid backbone is a critical feature, rendering peptides incorporating this amino acid resistant to enzymatic degradation by proteases, thereby enhancing their in-vivo stability and bioavailability.[2][3]
| Property | Value | Reference |
| CAS Number | 1421258-67-4 | [1][2] |
| Molecular Formula | C₂₅H₂₉NO₆ | [2][3] |
| Molecular Weight | 439.51 g/mol | [2] |
| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [3] |
| Appearance | White solid | [2][3] |
| Purity | Typically ≥95.0% (HPLC) | [3] |
| Chiral Purity | Often ≥99.5% (Chiral HPLC) | [2] |
| Solubility | Soluble in organic solvents such as DMF and DCM | [3] |
| Storage | 2-8°C | [3] |
Synthesis and Protecting Group Strategy
While detailed, proprietary synthesis protocols for Fmoc-D-beta-homoglutamic acid(OtBu) are not always publicly disclosed, a general and logical synthetic approach can be outlined.[3] The synthesis fundamentally involves the strategic protection of the amino and side-chain carboxyl groups of D-beta-homoglutamic acid.
A common strategy involves a two-step process:
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Side-Chain Esterification: The side-chain carboxylic acid is first protected as a tert-butyl ester. This is typically achieved by reacting the starting D-beta-homoglutamic acid with a source of tert-butyl cation, such as isobutylene or tert-butyl acetate, under acidic conditions. It is crucial to maintain anhydrous conditions to prevent unwanted side reactions.[3]
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Fmoc Protection of the Amino Group: Following the esterification of the side chain, the free amino group of the resulting D-beta-homoglutamic acid tert-butyl ester is protected. This is accomplished using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a non-nucleophilic base like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in a suitable organic solvent such as 1,4-dioxane or dichloromethane (DCM).[3]
Caption: Generalized synthetic workflow for Fmoc-D-beta-homoglutamic acid(OtBu).
Applications in Peptide Synthesis and Drug Development
Fmoc-D-beta-homoglutamic acid(OtBu) is a valuable building block in the synthesis of peptidomimetics and other modified peptides for therapeutic applications. Its incorporation into peptide sequences can significantly influence their pharmacological properties.
Enhanced Stability and Bioactivity: The D-amino acid configuration provides resistance to enzymatic degradation, a critical factor in improving the in-vivo half-life of peptide-based drugs.[2][3] This enhanced stability makes it a valuable tool for developing more effective therapeutics.
Structural Modifications: The beta-homoglutamic acid structure introduces a longer side chain compared to its alpha-amino acid counterpart. This modification can alter the peptide's conformation and its binding affinity to biological targets.
Drug Development: This amino acid derivative has found utility in the development of therapeutics in fields such as oncology and neurology.[2] In these areas, peptide-based drugs are gaining prominence, and the ability to fine-tune their properties through the incorporation of non-natural amino acids is of significant interest.[2][5]
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a representative, generalized protocol for the incorporation of Fmoc-D-beta-homoglutamic acid(OtBu) into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
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Fmoc-Rink Amide resin
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Fmoc-D-beta-homoglutamic acid(OtBu)
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Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-beta-homoglutamic acid(OtBu) (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-D-beta-homoglutamic acid(OtBu).
Conclusion
Fmoc-D-beta-homoglutamic acid(OtBu) is a highly specialized and valuable reagent for peptide chemists and drug developers. Its unique combination of a base-labile Fmoc protecting group, an acid-labile OtBu side-chain protecting group, and a D-amino acid backbone provides a powerful tool for creating peptides with enhanced stability and novel biological activities. Understanding the properties and applications of this compound is essential for the rational design of next-generation peptide-based therapeutics.
References
- A Technical Guide to Fmoc-β-D-HomoGlu-OtBu: Properties, Synthesis, and Applic
- Fmoc-D-beta-homoglutamic acid(OtBu)
- Fmoc-D-β-homoglutamic acid 6-tert-butyl ester - Chem-Impex. (URL: )
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )
- Fmoc-L-β-homoglutamic acid 6-tert-butyl ester - Chem-Impex. (URL: )
- Fmoc-L-β-homoglutamic acid-d-t-butyl ester 98+% | VWR, part of Avantor. (URL: )
- Fmoc-D-Glu-OtBu | CAS 109745-15-5 | AMERICAN ELEMENTS ®. (URL: )
- Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9 - Sigma-Aldrich. (URL: )
- Fmoc-D-beta-HAsp(OtBu)-OH - Aapptec Peptides. (URL: )
- Fmoc-hGlu(OtBu)-OH Novabiochem 159751-47-0 - Sigma-Aldrich. (URL: )
- Fmoc-Glu(OtBu)-OH - Anaspec. (URL: )
- Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9 - MilliporeSigma. (URL: )
- 159751-47-0 | Fmoc-HomoGlu(OtBu)-OH - ChemPep. (URL: )
- Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed. (URL: )
- Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC. (URL: )
